3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid - 2098148-56-0

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid

Catalog Number: EVT-1781353
CAS Number: 2098148-56-0
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Regioselective Synthesis: Various methodologies focus on regiospecific synthesis of pyrazole derivatives, highlighting the importance of controlled reaction conditions. [, , ]
  • Click Chemistry: The use of click chemistry, specifically Cu(I)-catalyzed azide-alkyne cycloaddition, is employed for synthesizing pyrazole-containing compounds, particularly for developing potential imaging agents. [, ]
  • Green Chemistry: Researchers explore eco-friendly approaches, such as ultrasound-promoted synthesis, for obtaining pyrazole derivatives. []

Material Science:

  • Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are utilized in constructing MOFs, demonstrating potential applications in gas adsorption. []

Compound Description: Pyrazole-1H-4-yl-acrylic acids (3a-j) are a series of compounds synthesized from pyrazole-1H-4-carbaldehydes. These compounds are intermediates in the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids [].

Compound Description: 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acids (4a-j) are a series of compounds synthesized from pyrazole-1H-4-yl-acrylic acids using either a palladium-charcoal catalyst or a diimide reduction method [].

(S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid

Compound Description: This compound, also known as (S)-[18F]4, is a radiolabeled amino acid synthesized and evaluated as a potential Positron Emission Tomography (PET) imaging agent for brain tumors []. It was found to be a substrate for cationic amino acid transport and demonstrated promising tumor uptake and tumor-to-brain ratios in a rat model [].

2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-(1,2,3)Triazol-4-yl]Propanoic Acid

Compound Description: This compound is another example of a radiolabeled amino acid derivative explored for brain tumor imaging using PET []. The study investigated both the (R) and (S) enantiomers, finding that the (S)-enantiomer exhibited better tumor uptake and tumor-to-brain ratios [].

(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid

Compound Description: This compound, and its salts, are disclosed in patents as possessing specific crystalline forms. The patents also discuss pharmaceutical dosage forms and potential uses of these compounds [, ].

2-Amino-3-(1-(4-(4-(2-methoxyphenyl) piperazine-1-yl)butyl)-1H-1,2,3-triazol-4-yl) propanoic acid

Compound Description: This compound was synthesized, labeled with 99mTc-tricarbonyl, and evaluated as a potential 5HT1A receptor ligand []. It showed promising in vitro and in vivo stability, lipophilicity, and biodistribution profiles in rats, suggesting its potential for further clinical application [].

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid

Compound Description: This compound's structure was unambiguously determined using single-crystal X-ray analysis. The research highlighted the importance of this technique for regiospecific identification [].

3-[5-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

Compound Description: This compound, similar to the previous one, required single-crystal X-ray analysis for accurate structural determination due to the challenges of regiospecific identification by traditional spectroscopic techniques [].

(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid ester

Compound Description: This compound is described as a solid pharmaceutical dosage form, specifically as an ester of (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid, intended for use as orlistat [].

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Compound Description: This compound, referred to as compound 3, was synthesized and evaluated for its antimicrobial and anticancer activities []. It showed promising results as an effective antimicrobial agent against both gram-positive and gram-negative bacteria and fungi. Additionally, it displayed moderate anticancer activity against the human hepatocellular (HepG2) cancer cell line [].

2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

Compound Description: This compound was studied using a validated RP-HPLC method to assess its degradation and the appearance of impurities under different pH conditions []. The study aimed to understand its stability and potential degradation pathways [].

4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines

Compound Description: This series of compounds, where alkyl, aryl, and heteroaryl represent various substituents, was synthesized regiospecifically from 7-chloro-4-hydrazinoquinoline and 4-substituted-1,1,1-trifluoro-4-methoxybut-3-en-2-ones [, ]. These compounds were then further reacted to obtain a new series of 4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines [, ].

1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones

Compound Description: These compounds were synthesized through a regioselective cyclocondensation reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with succinic acid dihydrazide. The study explored the synthesis of both 1,4-bis[5-(trichloromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones and their dehydrated derivatives, highlighting the versatility of this synthetic route [].

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

Compound Description: This novel compound was synthesized via the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate in propionic acid []. The structure was confirmed through various spectroscopic techniques.

3-(1-Aryl-1H-indol-5-yl)propanoic acids

Compound Description: This series of compounds was designed, synthesized, and evaluated as potential cytosolic phospholipase A2α (cPLA2α) inhibitors []. The research explored various aryl substituents and identified key structural features crucial for potent cPLA2α inhibition [].

2-Amino-3-(1H-imidazol-4-yl)propanoic Acid

Compound Description: This compound, also known as Histidine, was used as a chelating agent for the determination of aluminum in blood serum samples []. The study demonstrated its effectiveness in complexing aluminum, suggesting its potential utility in analytical chemistry and possibly in biological systems involving aluminum chelation [].

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)

Compound Description: LY518674 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist [, ]. It was found to significantly increase serum HDL-c levels in human apolipoprotein A-1 transgenic mice. The increase in HDL-c was attributed to de novo synthesis of apoA-1, suggesting LY518674's potential as a novel therapeutic agent for dyslipidemia [, ].

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Compound Description: This compound was synthesized via the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in acetic acid []. Its molecular interactions were evaluated through docking studies against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis [].

3-(1H-indol-3-yl)-2-(3-(4-methoxybenzoyl)thiouereido)propanoic acid (MTP)

Compound Description: MTP is a ligand synthesized from the reaction of 4-Methoxybenzoyl isothiocyanate with tryptophan []. This ligand was then used to prepare transition metal complexes, which were characterized for their physicochemical and spectral properties [].

4-(3, 5-diaryl substituted)-4,5-dihydro-1H-pyrazol-1-yl) benzene sulfonamides

Compound Description: This series of compounds was synthesized using an efficient and environmentally friendly ultrasound-assisted method []. They were then evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model and showed promising results, suggesting their potential as novel anti-inflammatory agents [].

3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acids

Compound Description: This class of compounds was investigated for their inhibitory activity against S-nitrosoglutathione reductase (GSNOR) []. The study established a correlation between the electronic structure of these compounds and their GSNOR inhibitory potency, providing insights for the development of novel therapeutics [].

3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid

Compound Description: This compound, an active metabolite of piperaquine, was synthesized with a high yield (62.1%) and its structure was confirmed by various spectroscopic methods []. The straightforward synthesis and good yield suggest its potential for use in the preparation of other 4-piperazinyl quinoline ring-containing derivatives [].

2-Chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinolines

Compound Description: This series of compounds (Va-k) was synthesized and evaluated for their antimicrobial activity []. The results showed that they possess moderate to good antibacterial and antifungal properties, indicating their potential as novel antimicrobial agents [].

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles

Compound Description: This series of compounds was synthesized and screened for their antioxidant and antidiabetic activities []. Some compounds in this series demonstrated significant antioxidant activity using the DPPH free radical scavenging method. Additionally, some compounds showed promising in vivo antidiabetic activity in a streptozotocin-induced diabetes model [].

3-(6-oxo-6,9-dihydro-1H-purin-1-yl)propanoic acid (H2L)

Compound Description: H2L is a propionate-functionalized purine-containing ligand used in the construction of metal-organic frameworks (MOFs) []. The study explored its coordination chemistry with various metal ions, resulting in different MOF structures with potential applications in gas adsorption and other material sciences [].

Compound Description: These compounds were used as substrates in an asymmetric conjugate addition reaction catalyzed by a rhodium/chiral diene complex []. This reaction provided access to various 3-aryl-3-(pyrazol-1-yl)propanoic acid derivatives, highlighting its utility in synthetic organic chemistry.

3-(1H-tetrazol-1-yl)propanoic acid (Htzp)

Compound Description: Htzp is a tetrazole-containing ligand used in the synthesis of a cadmium-based coordination polymer []. The resulting polymer exhibited a layered structure stabilized by hydrogen bonding interactions, highlighting Htzp's ability to act as a bridging ligand in the construction of supramolecular architectures [].

3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid (UK 38.485)

Compound Description: UK 38.485 is an imidazole derivative that acts as a thromboxane synthetase inhibitor []. It was studied for its potential cardioprotective effects in canine models of myocardial ischemia, demonstrating a reduction in oxygen debt and the release of markers associated with ischemic injury [].

2-[4-(4,5-dihydro-5-(substituted phenyl)-1H-Pyrazol-3-yl)phenoxy] acetic acid hydrazides

Compound Description: This series of compounds, synthesized from 4-hydroxyacetophenone and various substituted aldehydes, exhibited notable insecticidal activity against Helicoverpa armigera, suggesting their potential as novel insecticidal agents [].

2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-] ethyl}-1-substituted-1H-benzo [d] imidazole derivatives

Compound Description: This group of compounds, synthesized via a multistep process involving o-phenylenediamine and various substituted alkyl halides, exemplifies the diversity achievable within heterocyclic chemistry [].

(2S)-2-(1-oxo-1H-2,3-di­hydro­isoindol-2-yl)­propanoic acid

Compound Description: This compound, a condensation product of L-alanine and ortho-phthalaldehyde, forms a crystal structure stabilized by intermolecular hydrogen bonds [].

EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid)

Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrates neuroprotective effects []. Its unique chemical structure and potent NMDA receptor blockade make it a potential candidate for treating neurological disorders [].

EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic Acid Hydrochloride)

Compound Description: EAB-318 is another novel NMDA receptor antagonist with additional inhibitory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors []. Its unique pharmacological profile suggests potential therapeutic benefits in conditions involving excitotoxicity and neuronal damage [].

Compound Description: This compound, a derivative of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid (tryptophan), was structurally characterized using X-ray crystallography. The study revealed that the crystal structure is stabilized by an extensive network of hydrogen bonds involving the amino acid, acetic acid, and water molecules [, ].

S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid (CIE-TL)

Compound Description: CIE-TL is a novel imidazole compound isolated from human urine and characterized as a metabolite of histidine []. Its discovery suggests an alternative metabolic pathway for histidine involving the adduction of thiol compounds like cysteine to urocanic acid [].

(2RS)-3-(4-Hydroxyphenyl)-2-(1-oxo-1H-2,3-dihydroisoindol-2- yl)propanoic acid monohydrate

Compound Description: This compound, derived from DL-tyrosine, forms a unique hydrogen-bonded acid-monohydrate dimer in its crystal structure []. The presence of various intermolecular interactions, including hydrogen bonding and π-π stacking, contributes to the stability of the crystal lattice [].

2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives

Compound Description: This series of compounds was investigated for their activity as G-protein-coupled receptor 40 (GPR40) agonists []. GPR40 is a potential drug target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. Some compounds in this series exhibited potent agonist activity and showed promise in improving glycemic control in animal models of diabetes [].

2-amine-3-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propanoic acid (L)

Compound Description: Ligand L is a metronidazole derivative designed for the development of a 99mTc-based imaging agent for hypoxia []. This compound was successfully labeled with technetium and exhibited stability in plasma, suggesting its potential for further development as a hypoxia imaging agent [].

1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones

Compound Description: These compounds are part of a series of succinyl spacer bis-(3,5-substituted 2-pyrazolines and 1H-pyrazoles) synthesized through a regioselective approach []. The synthesis involved using succinic acid dihydrazide as a scaffold, demonstrating its utility in constructing diverse pyrazole-based structures [].

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid

Compound Description: This compound, synthesized from L-tyrosine methyl ester or D-tyrosine ethyl ester, exhibited selective antitumor activities in vitro []. The study suggests that the R-configuration of the compound may contribute to its antitumor properties [].

Properties

CAS Number

2098148-56-0

Product Name

3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid

IUPAC Name

3-(1-but-3-enylpyrazol-4-yl)propanoic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h2,7-8H,1,3-6H2,(H,13,14)

InChI Key

UTVSITDWJCCQRN-UHFFFAOYSA-N

SMILES

C=CCCN1C=C(C=N1)CCC(=O)O

Canonical SMILES

C=CCCN1C=C(C=N1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.